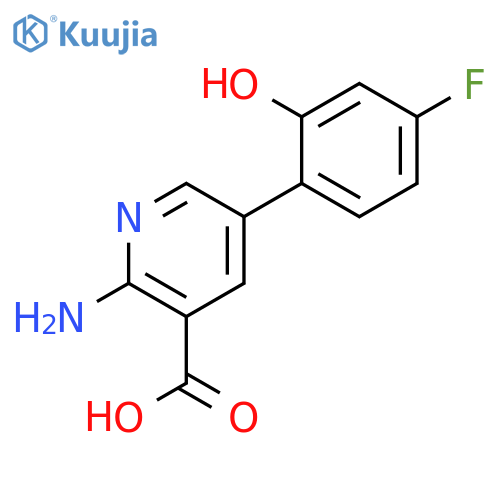Cas no 1261920-02-8 (2-Amino-5-(4-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid)

1261920-02-8 structure
商品名:2-Amino-5-(4-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid
CAS番号:1261920-02-8
MF:C12H9FN2O3
メガワット:248.209866285324
MDL:MFCD18317111
CID:2763506
PubChem ID:53222936
2-Amino-5-(4-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1261920-02-8
- 2-AMINO-5-(4-FLUORO-2-HYDROXYPHENYL)NICOTINIC ACID
- DTXSID50687249
- 2-Amino-5-(4-fluoro-2-hydroxyphenyl)nicotinic acid, 95%
- MFCD18317111
- 2-Amino-5-(4-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid
-
- MDL: MFCD18317111
- インチ: InChI=1S/C12H9FN2O3/c13-7-1-2-8(10(16)4-7)6-3-9(12(17)18)11(14)15-5-6/h1-5,16H,(H2,14,15)(H,17,18)
- InChIKey: LZZQNDWNNZSPBP-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 248.05972032Da
- どういたいしつりょう: 248.05972032Da
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 316
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 96.4Ų
2-Amino-5-(4-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB323639-5g |
2-Amino-5-(4-fluoro-2-hydroxyphenyl)nicotinic acid, 95%; . |
1261920-02-8 | 95% | 5g |
€1159.00 | 2024-06-08 | |
| abcr | AB323639-5 g |
2-Amino-5-(4-fluoro-2-hydroxyphenyl)nicotinic acid, 95%; . |
1261920-02-8 | 95% | 5g |
€1159.00 | 2023-06-21 |
2-Amino-5-(4-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid 関連文献
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
1261920-02-8 (2-Amino-5-(4-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid) 関連製品
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)
- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1261920-02-8)

清らかである:99%
はかる:5g
価格 ($):687.0